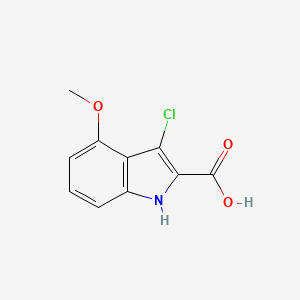
1-(2-Acetylquinolin-8-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-アセチルキノリン-8-イル)プロパン-1-オンは、キノリン系に属する合成有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。
2. 製法
合成経路と反応条件
1-(2-アセチルキノリン-8-イル)プロパン-1-オンの合成は、フリーランド合成など、いくつかの方法によって達成できます。この方法は、2-アミノアリールケトンと活性メチレン基を持つカルボニル化合物を縮合させ、続いて環状脱水を行うことを含みます。 例えば、ポリリン酸を無溶媒環境下で補助剤として使用して、反応を促進することができます .
工業生産方法
この化合物の工業生産には、大規模な操作のためにフリーランド合成を最適化することが含まれる場合があります。これには、反応効率と収率を高めるために連続フローリアクターを使用することが含まれます。さらに、触媒を使用し、温度や圧力などの反応条件を最適化することで、合成プロセスのスケーラビリティをさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetylquinolin-8-yl)propan-1-one can be achieved through several methods, including the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. For instance, poly(phosphoric acid) can be used as an assisting agent in a solvent-free environment to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Friedländer synthesis for large-scale operations. This could include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction conditions such as temperature and pressure can further improve the scalability of the synthesis process.
化学反応の分析
反応の種類
1-(2-アセチルキノリン-8-イル)プロパン-1-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる官能基を持つキノリン誘導体を形成することができます。
還元: 還元反応は、ケトン基を修飾してアルコール誘導体を形成することができます。
置換: 求電子置換反応は、キノリン環に新しい置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、ハロゲン (Cl₂, Br₂) やニトロ化剤 (HNO₃) などの試薬が使用されることが多いです。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノリンカルボン酸を生じる可能性がありますが、還元はキノリンアルコールを生じることがあります。
4. 科学研究への応用
1-(2-アセチルキノリン-8-イル)プロパン-1-オンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 新しい治療薬の開発における薬理学的可能性について研究されています。
産業: 染料、顔料、その他の工業用化学品の合成に使用されています。
科学的研究の応用
1-(2-Acetylquinolin-8-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
1-(2-アセチルキノリン-8-イル)プロパン-1-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。キノリン環系は、さまざまな酵素や受容体と相互作用し、生物学的プロセスを阻害または活性化させる可能性があります。 例えば、癌の進行に関連する細胞シグナル伝達経路に関与するチロシンキナーゼを阻害する可能性があります .
6. 類似化合物の比較
類似化合物
1-(4-フェニルキノリン-2-イル)プロパン-1-オン: 4位にフェニル基を持つ別のキノリン誘導体です。
1-(5-クロロ-2,3-ジヒドロインドール-1-イル)-2-メチル-3-(1-メチルピラゾール-4-イル)プロパン-1-オン: コア構造は似ていますが、置換基が異なる化合物です。
独自性
1-(2-アセチルキノリン-8-イル)プロパン-1-オンは、キノリン環における特定の置換パターンによってユニークです。 このユニークな構造は、他のキノリン誘導体とは異なる生物活性や化学反応性を付与する可能性があります .
類似化合物との比較
Similar Compounds
1-(4-Phenylquinolin-2-yl)propan-1-one: Another quinoline derivative with a phenyl group at the 4-position.
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-methyl-3-(1-methylpyrazol-4-yl)propan-1-one: A compound with a similar core structure but different substituents.
Uniqueness
1-(2-Acetylquinolin-8-yl)propan-1-one is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
1-(2-acetylquinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C14H13NO2/c1-3-13(17)11-6-4-5-10-7-8-12(9(2)16)15-14(10)11/h4-8H,3H2,1-2H3 |
InChIキー |
LLCVYOKIMZBRMH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=CC2=C1N=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)











![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

